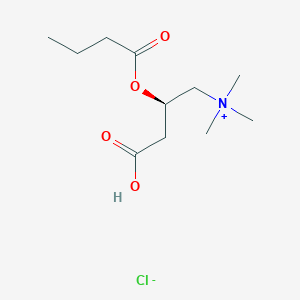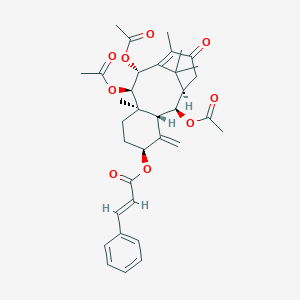![molecular formula C13H8Cl2N2 B026222 6-クロロ-2-(4-クロロフェニル)イミダゾ[1,2-a]ピリジン CAS No. 88964-99-2](/img/structure/B26222.png)
6-クロロ-2-(4-クロロフェニル)イミダゾ[1,2-a]ピリジン
概要
説明
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
科学的研究の応用
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known for their structural character and are useful in material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
The storage temperature of the compound is between 2-8°c, indicating its stability under refrigerated conditions .
Result of Action
Imidazo[1,2-a]pyridines have been shown to have inhibitory effects on certain parasites in vitro .
Action Environment
The compound is stored at a temperature between 2-8°c, suggesting that temperature could be a factor influencing its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. This reaction typically occurs under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Another method involves the use of multicomponent reactions, where 2-aminopyridine, 4-chlorobenzaldehyde, and an appropriate isocyanide are combined in a one-pot reaction. This approach offers the advantage of simplicity and high yield.
Industrial Production Methods
Industrial production of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high efficiency and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized imidazo[1,2-a]pyridine derivatives with various substituents replacing the chlorine atoms.
類似化合物との比較
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine substituents, resulting in different chemical and biological properties.
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine: The presence of bromine atoms instead of chlorine affects its reactivity and applications.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: The methoxy group introduces different electronic and steric effects, influencing its behavior in chemical reactions and biological systems.
The unique combination of chlorine atoms and the imidazo[1,2-a]pyridine core in 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine distinguishes it from these similar compounds, providing distinct advantages in various applications.
特性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINUJBABHRHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352062 | |
| Record name | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88964-99-2 | |
| Record name | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and how does it interact with copper?
A1: Research suggests that 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, when complexed with copper(II), exhibits significant catecholase activity. [] While the exact mechanism of action requires further investigation, it is proposed that the imidazo[1,2-a]pyridine derivative acts as a ligand, coordinating with the copper(II) ion. This complex then interacts with the catechol substrate, facilitating its oxidation.
Q2: Can 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine be used to protect metal from corrosion?
A2: While not directly addressed in the provided articles, research indicates that similar imidazopyridine derivatives can function as corrosion inhibitors for mild steel in acidic environments. [] These compounds adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. The effectiveness of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine as a corrosion inhibitor would depend on factors like its adsorption properties, the specific metal and corrosive environment, and the presence of other compounds. Further research is needed to explore this potential application.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)










![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
